1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with additional functional groups including a phenylsulfonyl and a trimethylstannyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Trimethylstannyl Group: This can be done through stannylation reactions, often using trimethyltin chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(methyl)-: Similar structure but with a methyl group instead of a trimethylstannyl group.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
183208-48-2 |
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Molecular Formula |
C16H18N2O2SSn |
Molecular Weight |
421.1 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-trimethylstannane |
InChI |
InChI=1S/C13H9N2O2S.3CH3.Sn/c16-18(17,12-6-2-1-3-7-12)15-10-8-11-5-4-9-14-13(11)15;;;;/h1-9H;3*1H3; |
InChI Key |
LCVIISAZOIGUJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2 |
Origin of Product |
United States |
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